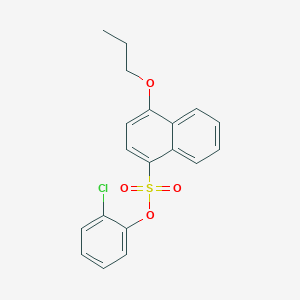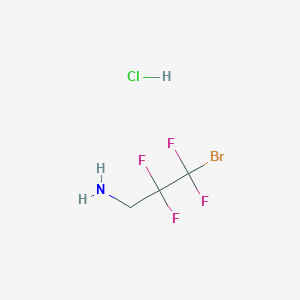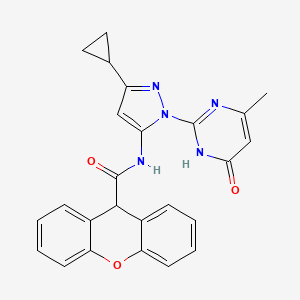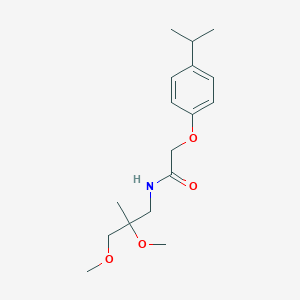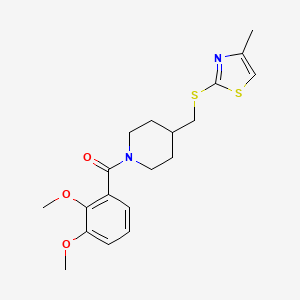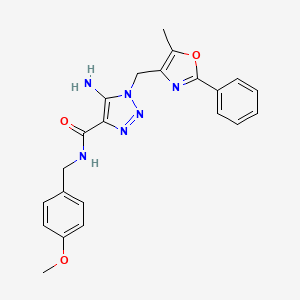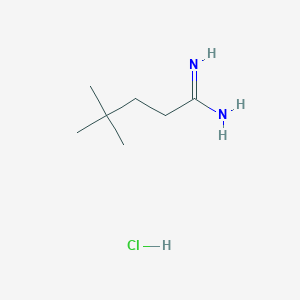
4,4-Dimethylvaleramidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Health Benefits and Biological Effects
Dimethyl Fumarate in Disease Management : Dimethyl fumarate is recognized for its immunomodulatory, anti-inflammatory, and neuroprotective properties, primarily used in treating multiple sclerosis and psoriasis. Research suggests its potential for broader therapeutic use, including cardiovascular diseases, due to its unique anti-inflammatory and vasculoprotective effects (Manai, Govoni, & Amadio, 2022); (Thomas, Jha, Sadek, & Ojha, 2022).
Metformin as a Repurposed Drug : Originally an antidiabetic medication, metformin shows promise in treating various diseases due to its anti-proliferative, anti-fibrotic, and antioxidant effects. Its role extends beyond diabetes management to potential treatments for autoimmune diseases, highlighting its immune-modulatory features (Ursini, Russo, Pellino, d'Angelo, Chiaravalloti, De Sarro, Manfredini, & De Giorgio, 2018).
Environmental Impact and Toxicology
- Herbicides and Environmental Concerns : The widespread use of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), raises concerns about environmental and human health impacts. Research emphasizes the need for understanding the fate, accumulation, and low-level exposure effects of such compounds to inform regulation and protective measures (Islam, Wang, Farooq, Khan, Xu, Zhu, Zhao, Muños, Li, & Zhou, 2017).
Mechanisms of Action in Treatment
- Dimethyl Fumarate's Role in Oxidative Stress : Studies on dimethyl fumarate highlight its mechanism of action involving the Nrf2 pathway, offering protection against oxidative stress. This mechanism is particularly relevant to its effectiveness in treating multiple sclerosis, suggesting a promising area for further research on similar compounds (Suneetha & Raja Rajeswari, 2016).
Propiedades
IUPAC Name |
4,4-dimethylpentanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-7(2,3)5-4-6(8)9;/h4-5H2,1-3H3,(H3,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMWQRZFQORVGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide](/img/structure/B2514900.png)
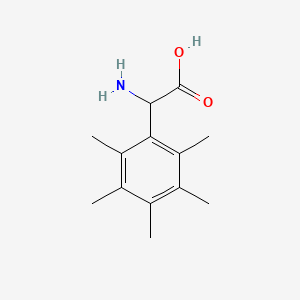

![[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2514907.png)
![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2514908.png)
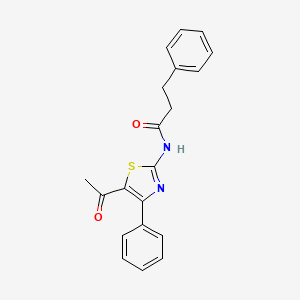
![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B2514912.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514913.png)
